Xanthochymol
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Overview
Description
The compound “Xanthochymol” is a complex organic molecule characterized by multiple functional groups, including hydroxyl, carbonyl, and alkenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxymethylidene group: This step may involve the use of a Wittig reaction or a related olefination method.
Functionalization with alkenyl groups: This can be accomplished through cross-coupling reactions such as Suzuki or Heck reactions.
Hydroxylation of the phenyl ring: This step might involve electrophilic aromatic substitution followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The alkenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit bioactivity due to its structural similarity to natural products. It could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its multiple functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity.
Signal transduction pathways: The compound could influence signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Xanthochymol: can be compared with other polyfunctional organic molecules, such as:
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a single molecule
Properties
CAS No. |
52617-32-0 |
---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31- |
InChI Key |
TZZQZCIACNYHBG-MVJHLKBCSA-N |
SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
Isomeric SMILES |
CC(=CCC1CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
Key on ui other cas no. |
52617-32-0 |
Synonyms |
xanthochymol |
Origin of Product |
United States |
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